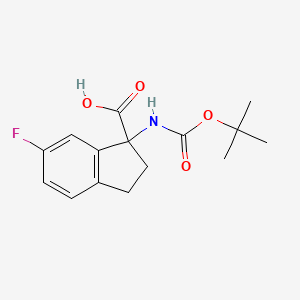

1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

説明

1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 214139-26-1) is a fluorinated indene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. Its molecular weight is 277.32 g/mol, and it is commercially available as a solid with 95% purity . The compound’s synthesis likely involves Boc protection of the amino group and fluorination at the indene core, as inferred from analogous methods in patent literature .

特性

分子式 |

C15H18FNO4 |

|---|---|

分子量 |

295.31 g/mol |

IUPAC名 |

6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |

InChI |

InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-6-9-4-5-10(16)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19) |

InChIキー |

JISDVYVXMAUQHB-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C1C=C(C=C2)F)C(=O)O |

製品の起源 |

United States |

準備方法

The synthesis of 1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindene and tert-butyl dicarbonate.

Protection of Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions or by using appropriate carboxylation reagents.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for efficient and scalable synthesis .

化学反応の分析

1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions:

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium or platinum.

科学的研究の応用

1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

作用機序

The mechanism of action of 1-((Tert-butoxycarbonyl)amino)-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets through its functional groups:

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of 2,3-dihydro-1H-indene-1-carboxylic acid derivatives. Key analogs include:

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic Acid

- Structure: Lacks the Boc-amino group but retains the fluorine at position 6 and the carboxylic acid.

- Properties: Smaller molecular weight (193.17 g/mol) due to absence of the Boc group. The fluorine atom enhances acidity compared to non-fluorinated analogs.

- Applications : Used in fluorescent probes and pharmaceutical intermediates .

1-{[(tert-Butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid

- Structure : Features a methoxy group at position 4 instead of fluorine at position 5.

- Properties : Methoxy is electron-donating, altering electronic distribution and solubility compared to the electron-withdrawing fluorine. Molecular weight is higher (291.34 g/mol) due to the methoxy group .

- Synthetic Relevance : Demonstrates how substituent position (4 vs. 6) affects reactivity in coupling reactions.

(S)-2,3-Dihydro-1H-indene-1-carboxylic Acid

- Structure : Chiral analog without fluorine or Boc groups.

- Properties : Highlights the role of stereochemistry in biological activity. Enantiopure forms are critical in drug design .

1,1-Difluoro-6-nitro-2,3-dihydro-1H-indene Derivatives

- Structure : Contains geminal difluorine and nitro groups.

- Synthetic Route: Uses bromine fluoride (BrF) for difluorination, a method distinct from monofluorination in the target compound .

- Reactivity : Nitro groups introduce additional steric and electronic effects compared to carboxylic acids.

Key Observations :

- Fluorine vs. Methoxy : The 6-fluoro substituent increases acidity and metabolic stability compared to the 4-methoxy analog, making it more suitable for bioactive molecules .

- Boc Protection : The Boc group in the target compound enables selective deprotection during peptide synthesis, a feature absent in simpler analogs .

- Synthetic Complexity: Difluoro-nitro derivatives require specialized fluorination agents (e.g., BrF), whereas monofluorination in the target compound may use milder conditions .

Pharmacological and Industrial Relevance

- Target Compound : Primarily used as a protected intermediate in drug discovery. Its fluorine atom enhances binding affinity in target proteins, as seen in related sulfonamide clinical candidates (e.g., LY186641, which showed dose-dependent toxicity in phase I trials) .

- Safety Profile : Unlike LY186641 (a sulfonamide linked to methemoglobinemia ), the carboxylic acid core of the target compound may reduce such risks, though specific toxicology data are lacking.

- Market Availability : Sold by suppliers like CymitQuimica for research purposes, emphasizing its role in early-stage development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。